molecular formula C14H17N3O2 B2963854 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1014088-14-2

3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2963854
CAS RN: 1014088-14-2
M. Wt: 259.309
InChI Key: WDNDBJXSPPNXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” is not available in the retrieved data.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has shown promising results in the treatment of tropical diseases like leishmaniasis and malaria. Studies have demonstrated that certain derivatives exhibit potent antipromastigote activity, significantly more active than standard drugs . These findings suggest potential for developing new antileishmanial and antimalarial agents.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, possess antibacterial and antifungal properties . This opens up possibilities for their use in creating new antibiotics and antifungals, addressing the growing concern of drug-resistant strains.

Agricultural Applications

In agriculture, these compounds can serve as herbicides or pesticides due to their antimicrobial characteristics . Their ability to inhibit the growth of harmful organisms can be leveraged to protect crops and maintain food security.

Industrial Uses

The diverse pharmacological effects of pyrazole derivatives make them valuable in various industrial applications. They can be used in the synthesis of other complex molecules or as intermediates in chemical reactions .

Material Science

In material science, the structural properties of pyrazole derivatives can be utilized in the development of new materials with specific characteristics, such as thermal stability or specific reactivity .

Environmental Science

The radical scavenging capacity of some pyrazole derivatives suggests they could be used in environmental science to mitigate oxidative stress or as part of environmental remediation strategies .

Analytical Chemistry

Pyrazole derivatives can be used as analytical reagents or in the development of new analytical methodologies due to their distinct chemical properties and reactivity .

Antioxidant Activity

Some studies have highlighted the antioxidant potential of pyrazole derivatives, which could be harnessed in pharmaceuticals or as dietary supplements to combat oxidative stress-related diseases .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” and other pyrazole derivatives may continue to be areas of interest in future research.

properties

IUPAC Name

3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDBJXSPPNXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.